

Application Notes and Protocols for In Vitro Characterization of Ozanimod Hydrochloride

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Compound of Interest

Compound Name: Ozanimod Hydrochloride

Cat. No.: B8819272

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Audience: Researchers, scientists, and drug development professionals.

Introduction and Mechanism of Action

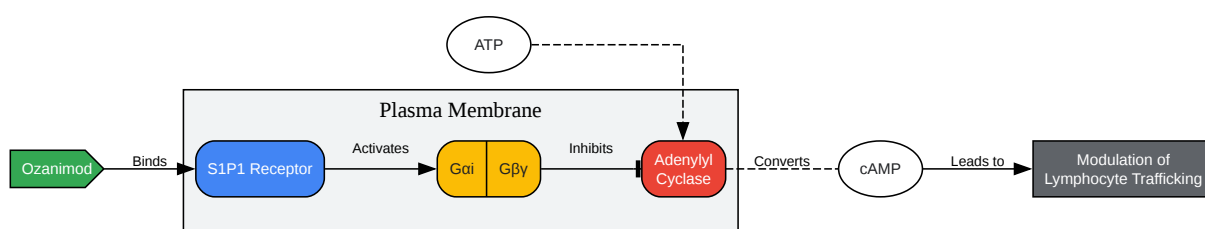
Ozanimod hydrochloride is an oral, small-molecule sphingosine-1-phosphate (S1P) receptor modulator that selectively binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5)[1][2][3][4][5]. Its therapeutic effect, particularly in autoimmune diseases like multiple sclerosis and ulcerative colitis, is primarily attributed to its action on the S1P1 receptor on lymphocytes[6][7][8][9].

Upon binding, ozanimod acts as a functional antagonist, causing the internalization and degradation of S1P1 receptors on lymphocytes[10]. This process inhibits the S1P-gradient-dependent egress of lymphocytes from peripheral lymphoid organs, such as lymph nodes and the spleen[6][7][8]. The resulting reversible sequestration of lymphocytes prevents their trafficking to sites of inflammation, thereby reducing the inflammatory response[4][6][9]. Ozanimod and its major active metabolites, CC112273 and CC1084037, show similar selectivity for S1P1 and S1P5 with minimal activity on S1P2, S1P3, and S1P4, which may contribute to a more favorable safety profile compared to non-selective S1P modulators[7][8][9].

S1P1 Receptor Signaling Pathway

Activation of the S1P1 receptor, a G protein-coupled receptor (GPCR), by an agonist like ozanimod primarily initiates signaling through the Gi/o family of G proteins. This leads to the

inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the activation of other downstream pathways that ultimately modulate cell migration and trafficking[11][12].



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Caption: S1P1 receptor signaling upon ozanimod binding.

Quantitative In Vitro Data

The following tables summarize the binding affinities and functional potencies of ozanimod and its metabolites at human S1P receptors.

Table 1: Binding Affinity of Ozanimod

Compound	Receptor	Assay Type	Parameter	Value (nM)
³ H]-Ozanimod	Human S1P1	Saturation	Kd	0.63[13]
		Radioligand Binding		
³ H]-Ozanimod	Human S1P5	Saturation	Kd	3.13[13]
		Radioligand Binding		
Ozanimod	Human S1P5	Competitive Radioligand Binding	Ki	2.0[3]

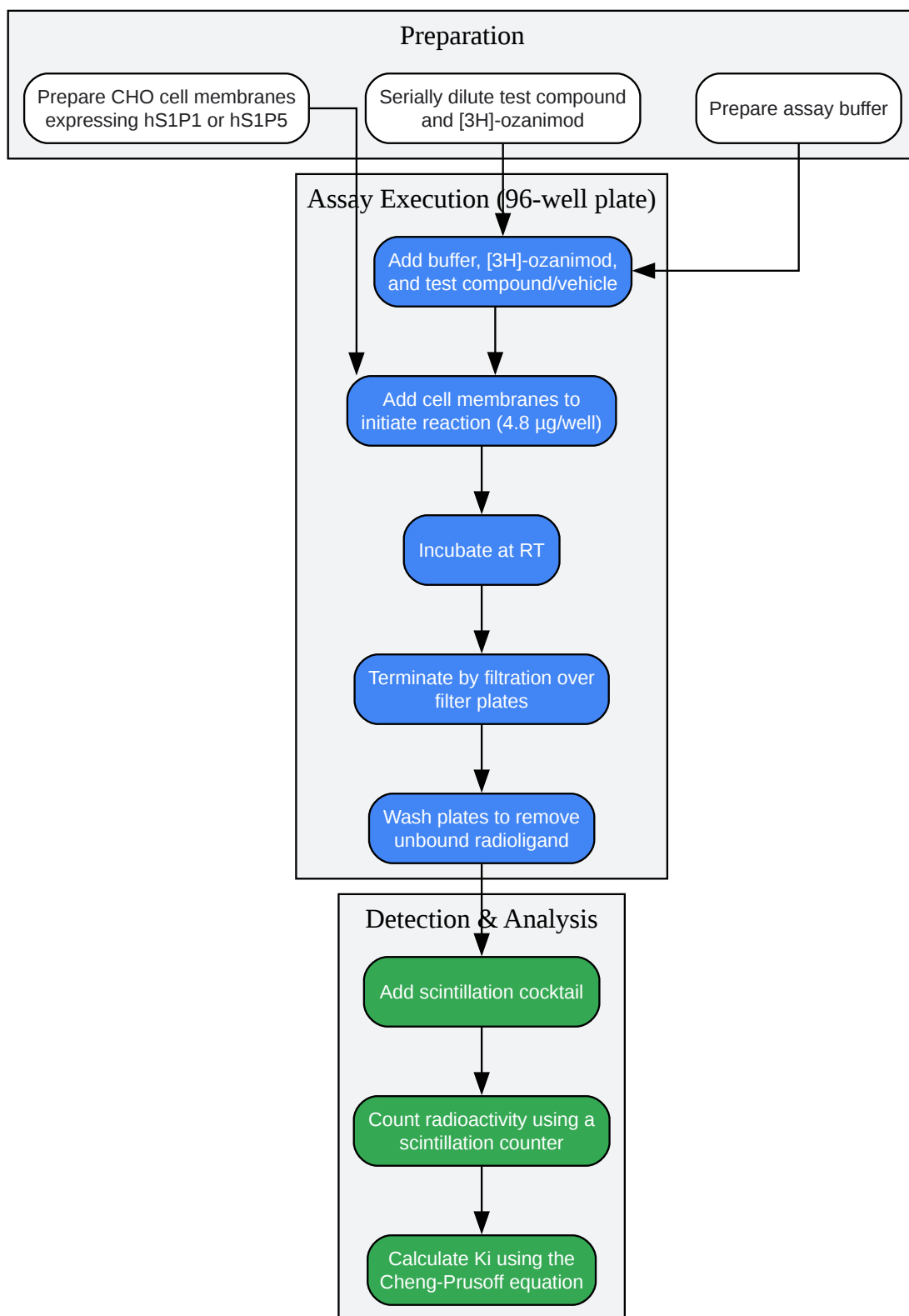
Table 2: Functional Potency of Ozanimod and Metabolites

Compound	Receptor	Assay Type	Parameter	Value (nM)
Ozanimod	Human S1P1	[³⁵ S]-GTPyS Binding	EC ₅₀	1.03[3]
Ozanimod	Human S1P5	[³⁵ S]-GTPyS Binding	EC ₅₀	8.6[3]
Ozanimod	Human S1P5	cAMP Assay	EC ₅₀	11 ± 4.3[11]
CC112273	MAO-B	Fluorometric Assay	IC ₅₀	5.72[14]
CC1084037	MAO-B	Fluorometric Assay	IC ₅₀	58[14]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (K_i) of a test compound by measuring its ability to displace a radiolabeled ligand ([³H]-ozanimod) from the S1P1 and S1P5 receptors.



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Caption: Workflow for a competitive radioligand binding assay.

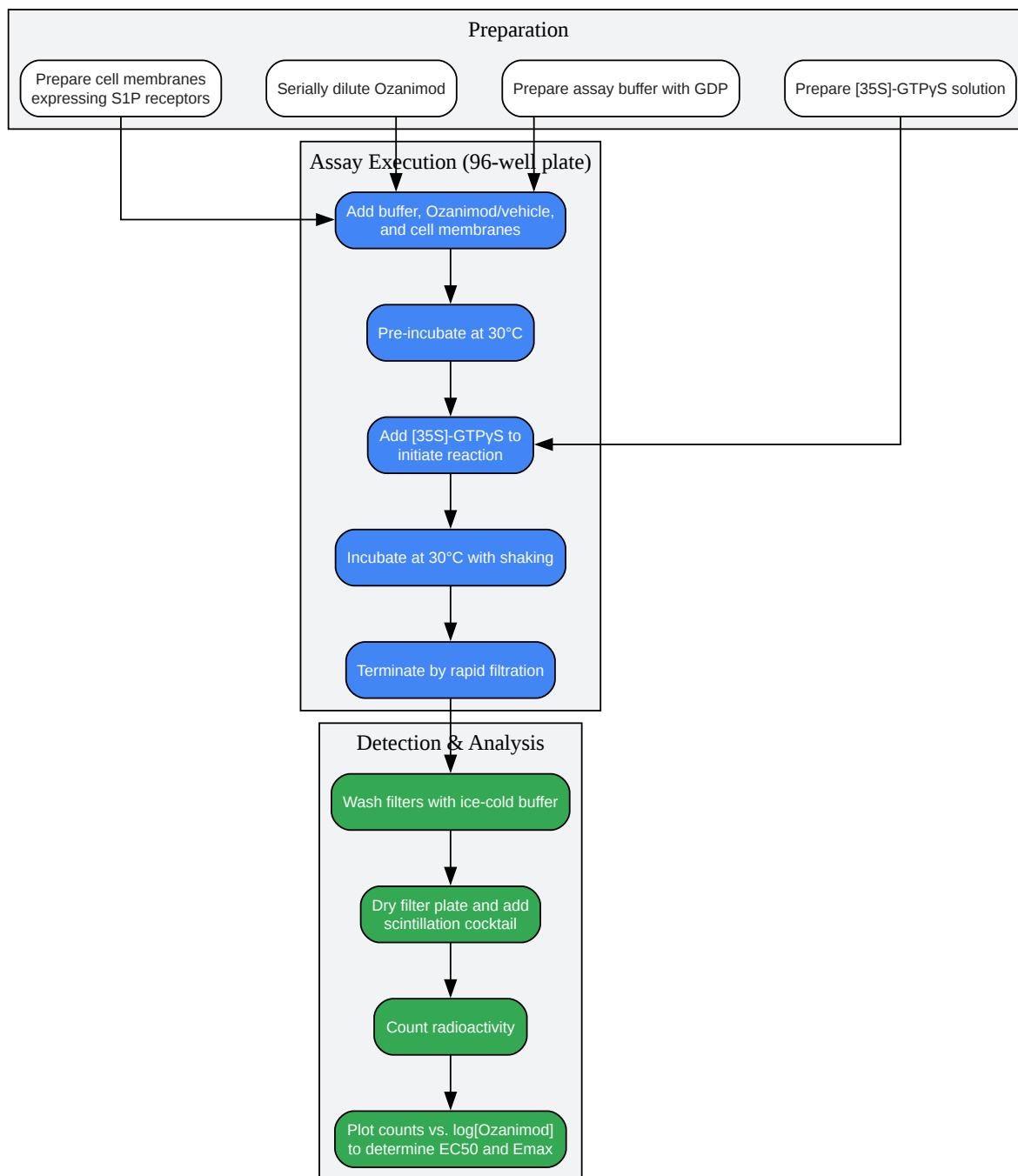
Methodology:

- **Membrane Preparation:** Use membranes from Chinese Hamster Ovary (CHO) cells stably overexpressing human S1P1 or S1P5 receptors. Store aliquots at -80°C[13].
- **Assay Setup:** Perform assays in a 96-well plate in a final volume of 200 µL[13].
 - **Assay Buffer:** 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% fatty acid-free BSA, and 30 µg/mL saponin[13].
 - **Total Binding:** Add assay buffer, a fixed concentration of [³H]-ozanimod, and vehicle (e.g., 0.33% DMSO) to triplicate wells[13].
 - **Non-specific Binding (NSB):** Add assay buffer, [³H]-ozanimod, and a high concentration of unlabeled ozanimod (e.g., 33.33 µM) to determine binding to non-receptor components[13].
 - **Competitive Binding:** Add assay buffer, [³H]-ozanimod, and serial dilutions of the test compound to respective wells.
- **Reaction Initiation and Incubation:**
 - Initiate the reaction by adding 100 µL of the prepared cell membrane suspension to each well, yielding a final protein concentration of approximately 4.8 µg/well [13].
 - Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
- **Termination and Filtration:**
 - Terminate the binding reaction by rapid filtration through a filter plate (e.g., GF/C filter plate) using a cell harvester.
 - Wash the filters multiple times with ice-cold wash buffer (e.g., 20 mM HEPES, 100 mM NaCl) to remove unbound radioligand.
- **Quantification and Analysis:**

- Dry the filter plate, add a scintillation cocktail to each well, and count the bound radioactivity using a microplate scintillation counter.
- Calculate specific binding by subtracting the NSB counts from the total binding counts.
- Plot the percentage of specific binding against the log concentration of the test compound to generate an inhibition curve and determine the IC_{50} value.
- Calculate the binding affinity constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant[13].

Protocol 2: [^{35}S]-GTP γ S Binding Assay

This functional assay measures G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [^{35}S]-GTP γ S, to $G\alpha$ subunits following receptor stimulation by an agonist. It is used to determine the potency (EC_{50}) and efficacy (E_{max}) of compounds like ozanimod[15][16].



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Caption: Workflow for a $[^{35}\text{S}]$ -GTPyS binding assay.

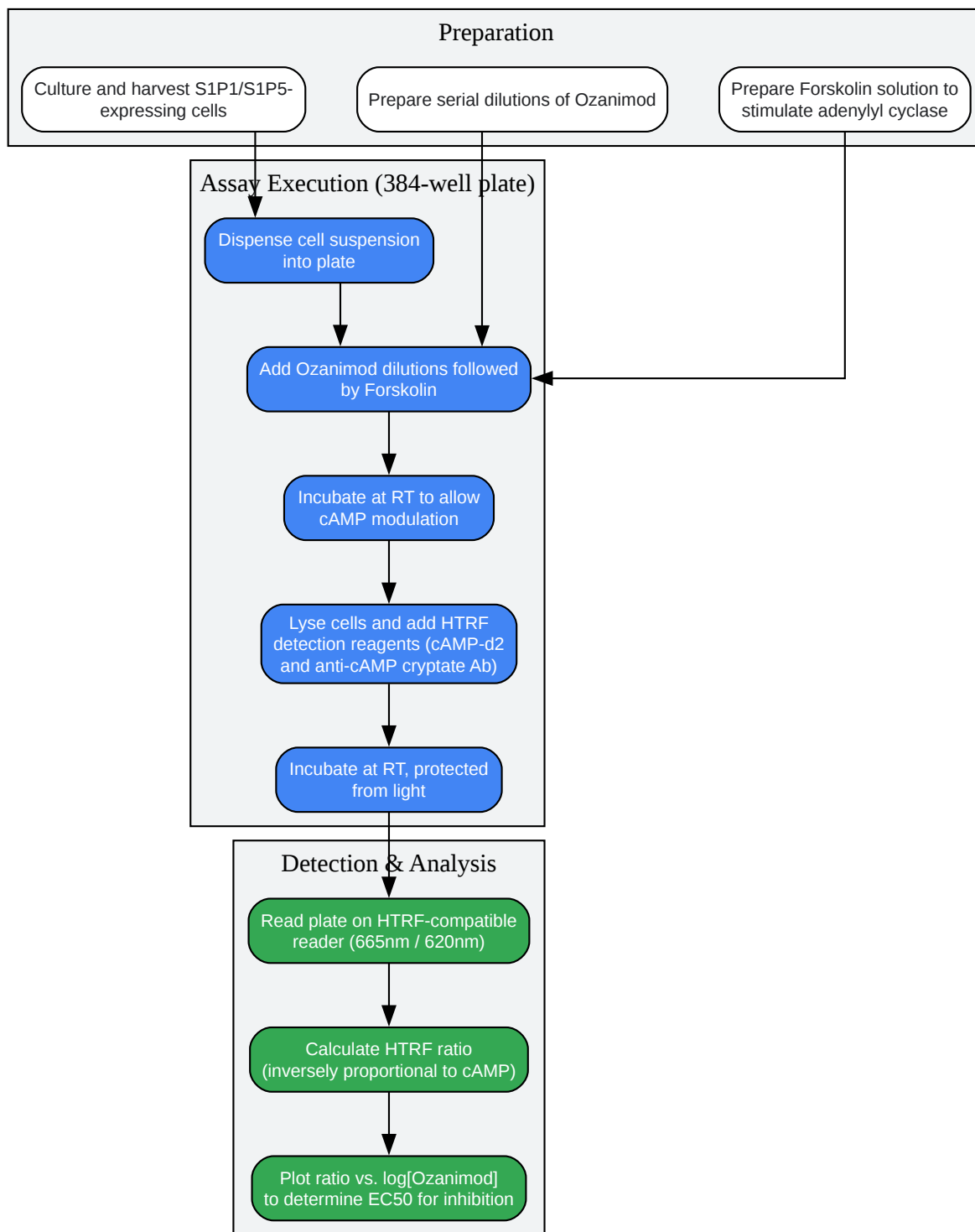
Methodology:

- Reagent Preparation:
 - Membranes: Use cell membranes expressing the S1P receptor of interest (e.g., S1P1 or S1P5). Resuspend in assay buffer to a final concentration of 5-20 µg of protein per well[17].
 - Assay Buffer: Typically contains 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, and 1 mM DTT.
 - GDP: Prepare a stock solution and add to the assay buffer to a final concentration of 10-100 µM to ensure G proteins are in an inactive, GDP-bound state before stimulation[17].
 - [³⁵S]-GTPyS: Prepare a working solution to a final concentration of 0.05-0.1 nM in the assay[17].
 - Test Compound: Prepare serial dilutions of ozanimod to generate a concentration-response curve.
- Assay Procedure:
 - In a 96-well plate, add the assay buffer containing GDP, varying concentrations of ozanimod (for stimulation) or vehicle (for basal activity), and unlabeled GTPyS (for non-specific binding)[17].
 - Add the membrane suspension to each well.
 - Pre-incubate the plate at 30°C for 15-30 minutes[17].
 - Initiate the reaction by adding the [³⁵S]-GTPyS solution to all wells[17].
 - Incubate at 30°C for 60 minutes with gentle shaking[17].
- Termination and Detection:
 - Terminate the assay by rapid filtration through a 96-well filter plate to separate bound from unbound [³⁵S]-GTPyS[17].

- Wash the filters three times with ice-cold wash buffer[17].
- Dry the filter plate, add scintillation fluid, and quantify radioactivity using a microplate scintillation counter[17].
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the specific binding (in CPM or DPM) against the log concentration of ozanimod.
 - Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC_{50} (concentration for half-maximal stimulation) and E_{max} (maximal effect).

Protocol 3: HTRF cAMP Functional Assay

This assay measures the ability of an S1P1/S1P5 agonist to inhibit adenylyl cyclase activity. Since S1P1 and S1P5 couple to $G_{\alpha i}$, agonist binding leads to a decrease in intracellular cAMP levels, which can be measured using a competitive immunoassay format like HTRF[11][12].



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Caption: General workflow for an S1P receptor HTRF cAMP assay.

Methodology:

- Cell Preparation:
 - Culture CHO or HEK293 cells stably expressing human S1P1 or S1P5 receptors.
 - On the day of the assay, detach cells, wash, and resuspend them in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[11].
- Assay Procedure (384-well plate format):
 - Dispense a defined number of cells (e.g., 2,000-5,000) into each well of a 384-well plate[12].
 - Add serial dilutions of ozanimod to the appropriate wells.
 - Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and raise basal cAMP levels. The forskolin concentration should be pre-determined to give a sub-maximal response (e.g., EC₈₀)[11][12].
 - Incubate the plate at room temperature for 30-60 minutes[12].
- Detection (HTRF Principle):
 - Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol. This typically includes:
 - cAMP labeled with a fluorescent donor (e.g., d2).
 - An anti-cAMP antibody labeled with a fluorescent acceptor (e.g., Europium cryptate) [11].
 - Incubate for 60 minutes at room temperature, protected from light, to allow the immunoassay to reach equilibrium[11].
- Measurement and Analysis:

- Read the plate on an HTRF-compatible microplate reader, measuring emission at both the acceptor (665 nm) and donor (620 nm) wavelengths[11].
- The HTRF signal (ratio of 665 nm / 620 nm) is inversely proportional to the amount of intracellular cAMP produced. As ozanimod inhibits adenylyl cyclase, cAMP levels decrease, and the HTRF signal increases.
- Plot the HTRF ratio against the log concentration of ozanimod.
- Fit the data to a sigmoidal dose-response (inhibition) curve to determine the EC₅₀ value for ozanimod's inhibition of forskolin-stimulated cAMP production.

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